molecular formula C10H7BrN2O B1486741 6-(2-Bromophenyl)pyrimidin-4-ol CAS No. 1368871-97-9

6-(2-Bromophenyl)pyrimidin-4-ol

Cat. No.: B1486741
CAS No.: 1368871-97-9
M. Wt: 251.08 g/mol
InChI Key: KBKLFDZJPLXMQP-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)pyrimidin-4-ol is a brominated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in therapeutics, serving as a core building block in nucleic acids and numerous pharmaceuticals . This compound is characterized by a pyrimidin-4-ol ring substituted at the 6-position with a 2-bromophenyl group. The bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of more complex target molecules . Researchers value this compound for its potential as a precursor or intermediate in the synthesis of molecules with diverse biological activities. Pyrimidine-based compounds are extensively documented in scientific literature for exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities . The electron-deficient nature of the pyrimidine ring makes it a key motif for interacting with biological targets, and the specific substitution pattern of this compound is designed to modulate its electronic properties, lipophilicity, and overall binding affinity. As such, this compound is a valuable tool for chemists and biologists engaged in hit-to-lead optimization and the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number: The specific CAS number for this compound was not confirmed in the search results. Molecular Formula: C₁₀H₇BrN₂O Molecular Weight: 251.08 (based on the molecular formula) Storage: Store under recommended conditions; typically at low temperatures for stable compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKLFDZJPLXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis Pathways to 6-(2-Bromophenyl)pyrimidin-4-ol Core

The construction of the this compound scaffold is primarily achieved through annulation and cyclocondensation reactions, which involve the formation of the pyrimidine (B1678525) ring from acyclic precursors. These methods offer versatility and are the cornerstone of synthesizing this class of compounds.

Annulation and Cyclocondensation Reactions

Ring-forming reactions are fundamental to the synthesis of the pyrimidine core. Various approaches have been investigated, utilizing different starting materials and reaction conditions to achieve the desired 6-arylpyrimidin-4-ol structure.

A prominent and widely utilized method for the synthesis of 6-substituted pyrimidin-4-ols involves the cyclocondensation of α,β-unsaturated ketones, specifically chalcones, with amidine derivatives like guanidine (B92328) or urea (B33335). nih.govderpharmachemica.combelnauka.by The general strategy commences with the synthesis of a chalcone (B49325) precursor, which in the case of this compound would be 1-(2-bromophenyl)-3-arylprop-2-en-1-one. This chalcone is then reacted with guanidine or urea in the presence of a base, typically in an alcoholic solvent, to yield the pyrimidine ring.

The reaction mechanism proceeds through a Michael addition of the nucleophilic nitrogen of guanidine or urea to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the stable aromatic pyrimidine ring. The use of different reagents such as guanidine, urea, or thiourea (B124793) can lead to differently substituted pyrimidines at the 2-position (amino, hydroxyl, or thiol respectively). derpharmachemica.comderpharmachemica.comasianpubs.org

For instance, the reaction of a chalcone with guanidine hydrochloride is often carried out by refluxing in ethanol (B145695) with potassium hydroxide (B78521). derpharmachemica.com This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Table 1: General Conditions for Chalcone and Guanidine/Urea Cyclization

Precursors Reagents Solvent Conditions Product Type
Chalcone, Guanidine HCl KOH Ethanol Reflux 2-Amino-4,6-diarylpyrimidine
Chalcone, Urea KOH Ethanol Reflux 4,6-Diarylpyrimidin-2(1H)-one

This table presents generalized conditions based on common literature procedures for the synthesis of pyrimidine derivatives from chalcones.

This β-ketoester can undergo condensation with a variety of dinucleophiles, such as urea, thiourea, or amidines, to form the pyrimidine ring directly. The reaction is typically catalyzed by an acid or a base. For example, the acid-catalyzed condensation of aminopyrazoles with ketoesters is a known method for producing pyrazolo[3,4-b]pyridin-6-ones, which are structurally related to pyrimidin-4-ols. beilstein-journals.org A similar approach can be envisioned for the target compound.

A related one-pot method involves the cyclization of a malonic ester derivative with formamidine (B1211174). For example, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine has been synthesized from 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester and formamidine hydrochloride in a one-pot process. google.com This highlights the utility of dicarbonyl compounds and their derivatives as key building blocks for the pyrimidine core.

An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, which involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination. beilstein-journals.orgnih.gov This demonstrates the versatility of one-pot procedures in synthesizing complex heterocyclic systems.

Modern synthetic chemistry has seen a rise in the use of transition metal catalysis for the construction of heterocyclic rings. Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper. Several copper-catalyzed methods for pyrimidine synthesis have been developed. rsc.orgrsc.org

One such method is a copper-catalyzed one-pot three-component reaction of amidines, primary alcohols, and secondary alcohols to produce multisubstituted pyrimidines. rsc.org This approach is noted for its high atom efficiency and operational simplicity. Another innovative strategy involves a copper-catalyzed formal [3+1+2] annulation of ketoxime acetates, aldehydes, and cyanamides to afford highly substituted 2-aminopyrimidines. rsc.org

While these specific examples may not directly yield this compound, they establish the principle of using copper catalysis for pyrimidine ring formation. A hypothetical copper-catalyzed [4+2] annulation for the target compound could involve the reaction of a 2-bromophenyl-containing precursor with a suitable C-N-C synthon.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of related heterocyclic compounds, a screening of solvents revealed that water can be the optimal medium for certain Brønsted acid-promoted reactions. researchgate.net In other cases, the choice of base is critical; for example, the use of potassium tert-butoxide (t-BuOK) was found to be superior to potassium hydroxide (KOH) in a superbasic medium, leading to significantly higher yields. beilstein-journals.orgresearchgate.net

Temperature also plays a crucial role. In one study, the best yield was achieved at 150 °C in DMSO. beilstein-journals.orgresearchgate.net Furthermore, non-conventional energy sources like UV irradiation have been shown to dramatically increase yields and reduce reaction times compared to conventional heating methods in the synthesis of pyrimidines from chalcones. derpharmachemica.com

Table 2: Optimization Parameters for Pyrimidine Synthesis

Parameter Variation Effect on Yield/Reaction Time
Solvent Water, Ethanol, DMSO Can significantly alter reaction rates and yields. researchgate.net
Base KOH, t-BuOK Stronger, non-nucleophilic bases often improve yields in condensation reactions. beilstein-journals.orgresearchgate.net
Temperature 90 °C to 150 °C Higher temperatures can increase reaction rates but may also lead to side products. beilstein-journals.orgresearchgate.net

| Energy Source | Conventional Heating vs. UV Irradiation | UV irradiation can lead to substantially higher yields and shorter reaction times. derpharmachemica.com |

This table summarizes general optimization strategies documented in the synthesis of pyrimidine and related heterocyclic compounds.

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This post-synthetic modification (PSM) is a powerful tool for fine-tuning the properties of the molecule. nih.govrsc.orgresearchgate.net The key reactive sites on this compound are the hydroxyl group at the 4-position, the bromine atom on the phenyl ring, and the pyrimidine ring itself.

The hydroxyl group of the pyrimidin-4-ol can undergo several transformations. It exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This hydroxyl group can be alkylated to form O-substituted derivatives. For example, treatment with sodium hydride followed by an alkyl halide can introduce an ether linkage. acs.org This has been demonstrated in the synthesis of related compounds where an ethylene (B1197577) glycol side chain was attached. acs.orgacs.org The hydroxyl group can also be converted to a chlorine atom using reagents like phosphorus oxychloride, creating a 4-chloropyrimidine (B154816) intermediate which is highly susceptible to nucleophilic substitution. evitachem.com

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives. The bromo-substituent can also be converted to a cyano group via reaction with copper(I) cyanide. nih.gov

Furthermore, the pyrimidine ring itself can be subjected to functionalization, although this is often more challenging. However, derivatization at the nitrogen atoms or other positions on the ring can be achieved under specific conditions. For example, 4-N-triazolyl derivatives have been synthesized from the corresponding 4-chloro derivatives of 2-amino-substituted 6-methylpyrimidin-4-ols. researchgate.net

Table 3: Potential Post-Synthetic Modifications of this compound

Reactive Site Reaction Type Reagents Potential Product
4-OH group O-Alkylation NaH, Alkyl halide 4-Alkoxy-6-(2-bromophenyl)pyrimidine
4-OH group Chlorination POCl₃ 4-Chloro-6-(2-bromophenyl)pyrimidine
2-Bromophenyl Suzuki Coupling Arylboronic acid, Pd catalyst 6-(Biphenyl-2-yl)pyrimidin-4-ol derivative
2-Bromophenyl Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 6-(2-(Alkynyl)phenyl)pyrimidin-4-ol
2-Bromophenyl Cyanation CuCN 6-(2-Cyanophenyl)pyrimidin-4-ol

This table outlines plausible derivatization strategies based on the known reactivity of the functional groups present in the target molecule.

Modification of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, it is generally resistant to electrophilic substitution unless activated by electron-donating groups. The reactivity of the pyrimidine core in this compound is influenced by the presence of the aryl substituent and the hydroxyl group, which can exist in tautomeric equilibrium with its keto form, pyrimidin-4-one.

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. wikipedia.org The inherent electron deficiency of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of this compound, the positions most susceptible to nucleophilic attack are C2, C4, and C6. slideshare.net

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.orglibretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of the reaction. For pyrimidines, the negative charge in the intermediate can be delocalized onto the nitrogen atoms, which provides significant stabilization. libretexts.org

While the hydroxyl group at the C4 position is a poor leaving group, it can be converted into a better leaving group, such as a triflate or a halide, to facilitate substitution. For instance, chlorination of the pyrimidin-4-ol would yield a 4-chloropyrimidine, which is an excellent substrate for SNAr reactions. A variety of nucleophiles can then be introduced at this position.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Derivatives

Substrate Nucleophile Product Reaction Conditions Reference
2,4-Dinitrochlorobenzene Dimethylamine 2,4-Dinitro-N,N-dimethylaniline Ethanol, Room Temperature libretexts.org
1-Chloro-2,4-dinitrobenzene NaOH (aq) 2,4-Dinitrophenol Room Temperature libretexts.org
4-(Trifluoromethyl)pyrimidin-2(1H)-ones Alkyl Halides N- and O-alkylated products Varies acs.org
Electrophilic Substitution Pathways on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. youtube.com If the reaction does occur, it is most likely to take place at the C5 position, which is the most electron-rich carbon in the ring. slideshare.net

To facilitate electrophilic substitution, the pyrimidine ring typically requires the presence of strong electron-donating groups. Alternatively, the reactivity of the ring can be enhanced by forming the corresponding N-oxide. quimicaorganica.org The N-oxide group can donate electron density to the ring system, thereby activating it towards electrophilic attack, primarily at the C4 position. quimicaorganica.org Subsequent removal of the oxygen atom can regenerate the pyrimidine ring.

For this compound, direct electrophilic substitution on the pyrimidine core would be challenging. However, strategies such as N-oxidation could potentially enable functionalization at the C4 position. It is also important to consider that the bromophenyl moiety is itself susceptible to electrophilic attack, which could compete with reactions on the pyrimidine ring.

Transformations at the Bromophenyl Moiety

The 2-bromophenyl group attached to the pyrimidine ring provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and regioselective metalation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and aryl bromides are excellent substrates for this transformation. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide. libretexts.orguobabylon.edu.iq

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The 2-bromophenyl group of this compound can be readily coupled with a wide range of boronic acids to introduce various aryl, heteroaryl, or alkyl substituents. This allows for the synthesis of a diverse library of derivatives with modified steric and electronic properties.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst Base Solvent Yield Reference
Di-ortho-substituted aryl bromides Secondary alkylboronic acids Pd-AntPhos - - High rsc.org
Aryl bromides Phenylboronic acid Pd(OAc)2/NHC K2CO3 Aqueous media Good to Excellent researchgate.net
Aryl bromides Arylboronic acids Pd2(dba)3/JohnPhos Cs2CO3 THF/Water 90% youtube.com
Aryl bromides Arylboronic acid derivatives p-TolPdI(TMEDA) Base-free - Modest to Excellent acs.org
Regioselective Metalation and Further Functionalization

Regioselective metalation, typically using organolithium or magnesium bases, provides another avenue for the functionalization of the bromophenyl moiety. nih.gov The position of metalation is directed by the substituents on the aromatic ring. In the case of this compound, the bromine atom and the pyrimidine ring are the primary directing groups.

Metalation can occur either ortho to the bromine atom or ortho to the pyrimidine substituent. The outcome can often be controlled by the choice of the metalating agent and the reaction conditions. thieme-connect.de The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups. For instance, lithiation of a bromophenyl derivative followed by quenching with an electrophile can introduce a new substituent at a specific position. mdpi.com

This strategy allows for the precise introduction of functional groups that may not be accessible through other methods, further expanding the chemical space accessible from this compound.

Hydrogenation and Reduction Chemistry

The chemical structure of this compound offers two main sites for hydrogenation and reduction reactions: the bromophenyl moiety and the pyrimidine ring.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.org The bromo group on the phenyl ring can be removed by hydrogenation over a palladium-on-carbon (Pd/C) catalyst, typically under neutral conditions. organic-chemistry.org This reaction is generally efficient and can be performed selectively in the presence of other functional groups. organic-chemistry.org

The pyrimidine ring itself can also be reduced, although this typically requires more forcing conditions than the reduction of an alkene double bond. libretexts.org The degradation of pyrimidines in biological systems involves the reduction of the ring by enzymes such as dihydropyrimidine (B8664642) dehydrogenase. creative-proteomics.comutah.edu In a laboratory setting, catalytic hydrogenation with catalysts like rhodium on carbon can be used to reduce aromatic rings to their corresponding saturated or partially saturated counterparts. msu.edu The selective reduction of either the bromo group or the pyrimidine ring can potentially be achieved by careful selection of the catalyst and reaction conditions.

Oxidation Reactions

The oxidation of the pyrimidine ring is generally challenging due to its electron-deficient nature. Specific studies detailing the oxidation reactions of this compound are not prominently featured in the available scientific literature. However, potential oxidation pathways can be considered based on the functional groups present in the molecule.

The pyrimidin-4-ol core exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. While the pyrimidine ring itself is resistant to oxidation, the phenyl substituent or the bromine atom could potentially undergo oxidation under specific, forceful conditions, though such transformations are not standard. N-oxidation of the ring nitrogen atoms is a possibility with suitable oxidizing agents like peroxy acids, a common reaction for nitrogen-containing heterocycles. Without direct literature evidence, any discussion on the specific outcomes of oxidation reactions remains speculative.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of pyrimidine derivatives, several green strategies have been developed that could be applicable to the production of this compound. researchgate.netnih.gov These methods offer significant advantages over traditional synthetic routes by reducing waste, avoiding hazardous reagents, and simplifying purification processes. researchgate.net

Key green chemistry approaches include:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of pyrimidine derivatives have been successfully carried out in water, often leading to high yields and easy product isolation. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free reaction protocols is a significant goal in green chemistry. For instance, the use of polyfluorinated alcohols as a reusable medium has enabled the synthesis of pyrimidine scaffolds without the need for a catalyst. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. researchgate.net

Use of Benign Catalysts: The use of novel, recyclable catalysts such as nano-catalysts (e.g., ZnO-supported copper oxide) or deep eutectic solvents provides an environmentally friendly alternative to traditional, often toxic, catalysts. researchgate.net These catalysts can be easily recovered and reused, making the process more economical and sustainable.

The table below summarizes some green chemistry principles and their potential application in the synthesis of pyrimidine derivatives.

Green Chemistry PrincipleApplication in Pyrimidine SynthesisPotential Benefit for this compound Synthesis
Use of Safer Solvents Employing water or biodegradable ionic liquids instead of volatile organic compounds (VOCs). researchgate.netrsc.orgReduces environmental pollution and health hazards associated with traditional solvents.
Atom Economy Designing multi-component, one-pot reactions where most of the atoms from the reactants are incorporated into the final product. researchgate.netMinimizes waste generation and improves the overall efficiency of the synthesis.
Use of Catalysis Utilizing recyclable and non-toxic catalysts like nanocatalysts or enzyme-based catalysts. researchgate.netAvoids the use of stoichiometric, often hazardous, reagents and simplifies purification.
Energy Efficiency Adopting microwave-assisted synthesis or reactions at ambient temperature. researchgate.netLowers energy consumption and can lead to faster reaction rates and higher yields.

By integrating these green chemistry approaches, the synthesis of this compound and other valuable pyrimidine derivatives can be made more environmentally and economically sustainable.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them. For a molecule like 6-(2-Bromophenyl)pyrimidin-4-ol, a full suite of NMR experiments would be essential for unambiguous structural confirmation.

High-Resolution ¹H and ¹³C NMR Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. The protons on the pyrimidine (B1678525) ring and the bromophenyl ring would appear in the aromatic region of the spectrum (typically 6.5-9.0 ppm). The chemical shift of each proton is influenced by its electronic environment, and the splitting pattern (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, providing crucial connectivity information.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbons of the pyrimidine and bromophenyl rings would resonate at specific chemical shifts, indicating their electronic nature. For instance, carbons bonded to electronegative atoms like nitrogen or bromine, and carbons in the vicinity of the carbonyl/enol group, would have characteristic chemical shifts.

Without experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to map the proton-proton connectivities within the bromophenyl ring and the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of ¹H and ¹³C signals for all C-H groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections between different parts of the molecule, such as the link between the pyrimidine and bromophenyl rings, and for assigning quaternary (non-protonated) carbons.

Deuterium Exchange Studies for Labile Protons

The pyrimidin-4-ol scaffold can exist in tautomeric forms, including the pyrimidin-4(3H)-one form. This means there is a labile proton on either an oxygen (in the -ol form) or a nitrogen (in the -one form). Deuterium exchange studies are performed by adding a small amount of D₂O to the NMR sample. Labile protons, such as those in O-H or N-H groups, will exchange with deuterium. In the ¹H NMR spectrum, the signal corresponding to the labile proton will decrease in intensity or disappear completely, confirming its presence and identity nih.gov.

Variable Temperature NMR for Conformational and Tautomeric Analysis

Variable temperature (VT) NMR involves recording NMR spectra at different temperatures to study dynamic processes such as conformational changes or tautomeric equilibria nih.govmdpi.com. For this compound, VT-NMR could provide insights into:

Tautomerism: The equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one tautomers can be temperature-dependent. By analyzing changes in chemical shifts or the appearance of new signals at different temperatures, the thermodynamics of the tautomeric equilibrium could be investigated nih.govencyclopedia.pub.

Conformation: The rotation around the single bond connecting the pyrimidine and bromophenyl rings might be restricted. VT-NMR could be used to determine the energy barrier for this rotation. At low temperatures, this rotation might be slow enough on the NMR timescale to observe separate signals for different conformations (rotamers) mdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

An IR spectrum of this compound would display absorption bands corresponding to the vibrations of its functional groups. The presence of tautomers would significantly influence the spectrum.

Hydroxyl (-OH) group: The pyrimidin-4-ol tautomer would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.

Carbonyl (C=O) group: The pyrimidin-4(3H)-one tautomer would exhibit a strong absorption band for the C=O stretch, typically in the range of 1650-1700 cm⁻¹ researchgate.net.

N-H group: The pyrimidin-4(3H)-one tautomer would also have an N-H group, which would show a stretching vibration around 3300-3500 cm⁻¹.

Aromatic C=C and C=N stretching: Vibrations from the pyrimidine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond would have a characteristic stretching vibration in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

The simultaneous presence of both O-H and C=O bands could indicate that the compound exists as a mixture of tautomers in the solid state (if a KBr pellet is used) or in solution. A general table of expected IR frequencies for pyrimidine derivatives is presented below, but specific values for the title compound are not available researchgate.netresearchgate.netvandanapublications.com.

Functional GroupTautomerCharacteristic VibrationTypical Wavenumber (cm⁻¹)
HydroxylPyrimidin-4-olO-H stretch3200-3600 (broad)
AmidePyrimidin-4(3H)-oneN-H stretch3300-3500
CarbonylPyrimidin-4(3H)-oneC=O stretch1650-1700
Aromatic RingsBothC=C and C=N stretch1400-1600
Aryl HalideBothC-Br stretch500-600

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would be a critical tool for probing the vibrational modes of this compound. This technique provides information on molecular structure and bonding. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the pyrimidin-4-ol and 2-bromophenyl rings.

Key expected vibrational modes would include:

C-Br Stretching: A prominent band in the lower frequency region, typically between 500 and 600 cm⁻¹, characteristic of the carbon-bromine bond.

Pyrimidinyl Ring Vibrations: A series of bands corresponding to the ring stretching and deformation modes of the pyrimidine core.

Phenyl Ring Vibrations: Characteristic peaks for the benzene ring, including C-H stretching, C=C stretching, and in-plane and out-of-plane bending modes.

C-N and C-O Vibrations: Stretching vibrations associated with the bonds within the pyrimidinol ring.

A hypothetical data table for the expected Raman shifts is presented below.

Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H Stretching (Aromatic)3000-3100
C=C Stretching (Aromatic)1400-1600
C=N Stretching1550-1650
C-N Stretching1200-1350
C-O Stretching1150-1250
C-Br Stretching500-600

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This technique allows for the calculation of the elemental formula with a high degree of confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Isotopologue Elemental Formula Calculated Exact Mass
[M]⁺C₁₀H₇⁷⁹BrN₂O265.9769
[M+2]⁺C₁₀H₇⁸¹BrN₂O267.9749

Fragmentation Pattern Analysis for Structural Information

Analysis of the fragmentation pattern in the mass spectrum would provide valuable insights into the structure of this compound. The fragmentation pathways would be predicted based on the stability of the resulting ions.

Expected fragmentation patterns could include:

Loss of the bromine atom.

Cleavage of the bond between the phenyl and pyrimidine rings.

Fragmentation of the pyrimidine ring itself.

Electronic Absorption and Emission Spectroscopy

These techniques are used to study the electronic transitions within a molecule and its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands arising from π → π* and n → π* transitions within the aromatic rings. The conjugation between the phenyl and pyrimidine rings would likely result in a red-shift of the absorption maxima compared to the individual chromophores.

Electronic Transition Expected Wavelength Range (nm)
π → π250-300
n → π>300

Computational and Theoretical Chemical Investigations

Electronic Structure and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

No published data is available for the HOMO-LUMO gap of 6-(2-Bromophenyl)pyrimidin-4-ol. This value, typically calculated using methods like DFT, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. Such a map would illustrate the charge distribution and identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its interaction with other chemical species.

Charge Distribution and Atomic Partial Charges

Specific data on the charge distribution and atomic partial charges for this compound are not available in the public literature. This information, usually obtained from computational calculations, is essential for understanding the molecule's polarity and intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Localization and Energy Barrier Calculations

There are no computational studies reporting the localization of transition states or the calculation of energy barriers for reactions involving this compound. This type of analysis is fundamental to understanding the kinetics of its chemical transformations.

Investigation of Reaction Pathways and Intermediates

Detailed investigations of reaction pathways and the identification of intermediates for reactions involving this compound through computational modeling have not been documented. Such studies would be necessary to elucidate the step-by-step mechanism of its reactions.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, offering a theoretical complement to experimental data. These simulations are crucial for structural elucidation and for understanding the electronic and vibrational properties of the compound.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved using methods like Density Functional Theory (DFT). chemrxiv.org Such calculations provide a detailed picture of the molecule's electronic environment and vibrational modes.

Simulated NMR Spectra: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra can be simulated to predict chemical shifts. nmrdb.orgnmrdb.org For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and phenyl rings. The pyrimidine protons, influenced by the nitrogen atoms, would likely appear at specific chemical shifts, with one proton signal potentially being a singlet. irphouse.com The protons on the 2-bromophenyl group would exhibit a complex multiplet pattern due to spin-spin coupling. The hydroxyl proton's signal would be a broad singlet, its position sensitive to solvent and concentration.

In the simulated ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would show characteristic peaks, with the carbon bearing the hydroxyl group (C4) and the carbon attached to the phenyl ring (C6) being significantly influenced by their substituents. irphouse.com The carbons of the bromophenyl ring would also have distinct chemical shifts, with the carbon atom directly bonded to the bromine atom showing a characteristic signal.

Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Atom Type Predicted Chemical Shift (ppm) Notes
Pyrimidine H8.0 - 9.0Influenced by ring nitrogens.
Phenyl H7.0 - 8.0Complex multiplet pattern.
Hydroxyl OH5.0 - 12.0Broad, variable with conditions.
Pyrimidine C100 - 165C4 and C6 are typically deshielded. irphouse.com
Phenyl C110 - 140C-Br carbon is distinct.
C-OH (C4)160 - 170In its keto-tautomeric form, this would be a carbonyl carbon (~180 ppm).

Simulated IR Spectra: Simulated IR spectra, calculated from the molecule's vibrational frequencies, help identify key functional groups. chemrxiv.orgchemrxiv.org For this compound, the IR spectrum is predicted to show characteristic bands. researchgate.netcore.ac.uk A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would generate a series of bands in the 1400-1600 cm⁻¹ region. irphouse.com A C-Br stretching vibration would be expected in the lower frequency region, typically around 650-700 cm⁻¹. irphouse.com

Simulated UV-Vis Spectra: The UV-Vis spectrum is determined by electronic transitions between molecular orbitals. Simulations would likely predict π-π* transitions, characteristic of the aromatic phenyl and pyrimidine systems. The presence of heteroatoms (N, O) and the bromine substituent would influence the energy of these transitions, and thus the absorption maxima (λ_max).

Circular Dichroism Predictions (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) spectrum. However, if chiral derivatives were synthesized, for instance, by introducing a chiral center in a substituent, theoretical CD predictions would become relevant. Computational methods could then be used to predict the sign and intensity of Cotton effects, which would be invaluable for determining the absolute configuration of the chiral derivatives.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are used to explore the flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and pyrimidine rings. researchgate.net These studies reveal the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The relative orientation of the two rings is a key conformational feature. mdpi.com Due to steric hindrance between the hydrogen atom at position 5 of the pyrimidine ring and the bromine atom on the phenyl ring, a completely planar conformation is expected to be energetically unfavorable. Computational scans of the dihedral angle between the two rings would likely identify a twisted, non-planar structure as the global energy minimum. mdpi.com The analysis would provide insights into the molecule's shape and how it might interact with other molecules, such as biological receptors. researchgate.net

Analysis of Non-covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry and biological interactions of molecules. mhmedical.comnih.gov For this compound, several key non-covalent interactions can be computationally analyzed.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms of another molecule). mdpi.commdpi.commdpi.com Computational studies can map the electrostatic potential surface to identify the positive region (σ-hole) on the bromine atom responsible for this interaction and calculate the strength and geometry of potential halogen bonds. mdpi.com

Hydrogen Bonding: The pyrimidin-4-ol moiety provides both a hydrogen bond donor (the hydroxyl group) and acceptors (the ring nitrogen atoms and the hydroxyl oxygen). masterorganicchemistry.com This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or extended networks in the solid state. Computational models can predict the geometry and energy of these hydrogen bonds. youtube.com

Interactive Table 2: Summary of Potential Non-covalent Interactions

Interaction Type Atoms/Groups Involved Typical Energy (kcal/mol) Significance
Halogen BondingC-Br ··· O/N1 - 5Directional interaction influencing crystal packing. mdpi.com
Hydrogen BondingO-H ··· N, O-H ··· O3 - 10Key for forming dimers and supramolecular structures. masterorganicchemistry.com
π-π StackingPhenyl Ring ↔ Pyrimidine Ring1 - 3Contributes to the stability of aggregated states.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with a specific activity, such as biological efficacy. nih.govnih.gov For pyrimidine derivatives, which are known to have a wide range of biological activities, QSAR models are frequently developed. dergipark.org.tr

In a QSAR study involving this compound and its analogues, various molecular descriptors would be calculated using computational software. These descriptors quantify physicochemical properties such as:

Electronic properties: Dipole moment, atomic charges, energies of frontier orbitals (HOMO/LUMO).

Steric properties: Molecular volume, surface area, specific shape indices.

Topological properties: Descriptors related to molecular connectivity and branching.

These descriptors would then be used to build a mathematical model (e.g., using Multiple Linear Regression or Artificial Neural Networks) that predicts the activity of the compounds. nih.gov Such a model could highlight that the presence of the bromophenyl group at position 6 and the hydroxyl group at position 4 are critical for a particular activity, guiding the design of new, more potent derivatives.

Tautomeric Equilibria and Aromaticity Assessment

The structure "pyrimidin-4-ol" is one of two possible tautomers that can readily interconvert. This phenomenon is known as keto-enol tautomerism. fiveable.me

Keto-enol Tautomerism: The compound can exist in equilibrium between the hydroxyl (enol) form, this compound, and the keto form, 6-(2-Bromophenyl)pyrimidin-4(3H)-one. chemicalbook.com Computational chemistry is essential for determining the relative stability of these two tautomers. libretexts.org By calculating the Gibbs free energy of each form, it is possible to predict which tautomer will be predominant at equilibrium. For many similar 4-hydroxypyrimidines, the keto form is found to be the more stable tautomer. chemicalbook.com Factors stabilizing the keto form include the strength of the C=O double bond compared to the C=C bond, while the enol form can be stabilized by the aromaticity of the pyrimidine ring. masterorganicchemistry.comlibretexts.org

Aromaticity Assessment: The aromaticity of the pyrimidine ring can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can quantify the degree of aromatic character in both the enol and keto tautomers. It is generally expected that the enol form, with a fully delocalized 6π-electron system in the pyrimidine ring, would exhibit a higher degree of aromaticity than the non-aromatic or weakly aromatic dihydropyrimidinone ring of the keto form.

Chemical Reactivity and Mechanistic Studies

Exploration of Reaction Pathways and Catalysis

The synthesis and subsequent transformations of 6-(2-Bromophenyl)pyrimidin-4-ol and its analogs are often reliant on catalyzed reactions that allow for precise and selective modifications.

While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the provided literature, plausible pathways can be inferred from established methods for pyrimidine (B1678525) synthesis. A common route involves the cyclization of a three-carbon component with an amidine. For instance, the synthesis of the related 5-(4-bromophenyl)-4,6-dihydroxypyrimidine involves the cyclization of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester with formamidine (B1211174) hydrochloride. google.com This suggests a likely mechanism for this compound would involve the condensation of a β-keto ester or a related derivative derived from a 2-bromophenyl precursor with formamidine.

The general mechanism for such cyclizations typically proceeds through initial nucleophilic attack by the amidine on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The hydroxyl group at the 4-position arises from the tautomerization of the initially formed pyrimidinone.

The bromophenyl moiety is a prime site for transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. In studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the Suzuki reaction is used to arylate the bromophenyl group. mdpi.comresearchgate.net These studies highlight the critical role of the catalyst, ligands, base, and solvent in achieving high yields and selectivity.

Palladium catalysts, particularly Pd(PPh₃)₄, are commonly employed. mdpi.comresearchgate.net The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligands and reaction conditions can influence the efficiency of these steps. For instance, electron-rich boronic acids have been shown to produce better yields in the coupling reactions of related pyrimidines. mdpi.comresearchgate.net In the synthesis of substituted thienopyrimidines, the choice of palladium catalyst and ligands, such as XPhos or Pd(OAc)₂, was found to be crucial in controlling the selectivity of mono- versus di-arylation on a di-chloro substituted ring system. researchgate.net

Table 1: Conditions for Suzuki-Miyaura Coupling of a Related Bromophenyl Pyrimidine Derivative mdpi.com

Catalyst (mol %)BaseSolventTemperature (°C)Yield Range (%)
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O70-8025-60
Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O70-80Lower Yields
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O70-80Lower Yields

Reactivity Towards Various Reagents (e.g., electrophiles, nucleophiles, radicals)

The structural features of this compound allow for reactivity with a range of reagents.

Reactivity with Nucleophiles: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack, although it is less reactive than pyrimidines bearing strong electron-withdrawing groups like halogens. The hydroxyl group at the C4 position is nucleophilic and can undergo O-alkylation or O-acylation under appropriate basic conditions. researchgate.net Furthermore, the hydroxyl group can be converted into a better leaving group, such as a chloride or triflate, thereby activating the C4 position for nucleophilic aromatic substitution (SₙAr) with amines, thiols, or alkoxides. nih.gov

Radical Reactions: While less common, radical reactions can be initiated at the C-Br bond. Photochemical or radical-initiator-induced homolytic cleavage could lead to an aryl radical, which could then participate in various radical-mediated transformations.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound can be predicted and analyzed using computational and experimental methods.

Kinetic Studies: Kinetic analysis of the reaction between nucleophiles and electron-deficient aromatic systems, such as the reaction of 4,6-dinitrobenzofuroxan with various nucleophiles, has been performed to quantify reactivity. researchgate.netarabjchem.org Similar studies could be applied to quantify the rate of nucleophilic substitution on an activated form of this compound.

Thermodynamic Aspects and Computational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating the electronic characteristics and reactivity of molecules. mdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the HOMO-LUMO energy gap. A smaller gap generally correlates with higher reactivity. mdpi.com For a series of related 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, DFT calculations showed that molecules with a higher HOMO energy are more reactive in electrophilic reactions. mdpi.com The chemical hardness (η), which is related to the HOMO-LUMO gap, provides an indication of molecular stability. mdpi.com These computational methods can be used to predict the most likely sites for electrophilic or nucleophilic attack and to estimate the relative stability of reactants, intermediates, and products, thus providing insight into the thermodynamic favorability of a reaction pathway.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly impact the rate, yield, and selectivity of chemical reactions involving pyrimidine derivatives. chemrxiv.orgmdpi.com

Rate and Mechanism: In acid-promoted amination reactions of related chloropyrrolo[2,3-d]pyrimidines, the reaction rate was found to be significantly higher in water compared to various alcohols like methanol, ethanol (B145695), or 2-propanol. acs.org The higher rate in more polar solvents like water can often be attributed to better stabilization of polar transition states. acs.org

Catalysis: In catalyzed reactions like the Suzuki coupling, the solvent system is a key parameter to optimize. A mixture of 1,4-dioxane and water is a common choice for Suzuki reactions of bromophenyl pyrimidines, as it facilitates the dissolution of both the organic substrate and the inorganic base. mdpi.comresearchgate.net

Computational Modeling: Modern computational chemistry incorporates solvent effects through methods like the Polarizable Continuum Model (PCM), which can provide a more accurate prediction of reaction energetics and pathways in a specific solvent environment. mdpi.com

Photochemical Reactivity and Degradation Pathways

Currently, there is a notable absence of published scientific literature detailing the specific photochemical reactivity and degradation pathways of this compound. While research exists on structurally related compounds containing bromophenyl and pyrimidine moieties, direct extrapolation of their photochemical behavior to this compound would be speculative.

The investigation into the photostability and transformation of this specific compound remains an unaddressed area in experimental research. Understanding the photochemical properties of a molecule is crucial for assessing its environmental fate, potential for phototoxicity, and stability under UV irradiation in various applications.

Future research in this area would likely involve:

Quantum Yield Determination: Measuring the efficiency of the photochemical process by quantifying the number of molecules that react for each photon absorbed.

Photodegradation Product Identification: Utilizing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of the molecules formed upon irradiation.

Mechanistic Studies: Employing methods like flash photolysis and computational modeling to elucidate the electronic excited states and reactive intermediates involved in the degradation process. Key potential pathways could include the cleavage of the carbon-bromine bond or photochemical transformations of the pyrimidinol ring.

Without dedicated studies, any discussion on the photochemical reactivity and degradation of this compound would be unfounded. The scientific community awaits empirical data to fill this knowledge gap.

Advanced Applications and Functional Materials Context

Application in Organic Electronics and Photonics: An Unexplored Frontier

Despite the known utility of various pyrimidine (B1678525) derivatives in organic electronics, specific studies on 6-(2-Bromophenyl)pyrimidin-4-ol are lacking. The pyrimidine core, with its electron-deficient nature, is often a key component in materials designed for electronic applications. nih.gov However, dedicated research into the role of this compound in this area has yet to be published.

Investigation as Components in Organic Light-Emitting Diodes (OLEDs)

There is currently no available research data or scientific literature that specifically investigates the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs). While other pyrimidine-based compounds have been explored as emitters or host materials in OLEDs, the performance and characteristics of this particular molecule in such devices remain unstudied.

Role in Fluorescent Probe Development for Chemical Sensing

The development of fluorescent probes for chemical sensing often utilizes heterocyclic compounds. However, there are no specific studies detailing the application of this compound in this capacity. The exploration of its potential as a fluorescent sensor for various analytes has not been reported.

Exploration of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optical communications. Pyrimidine derivatives, in general, have been investigated for their NLO characteristics due to their π-conjugated systems. nih.govrsc.orgresearchgate.netresearchgate.net These studies often focus on creating "push-pull" molecules to enhance NLO effects. nih.gov However, a specific investigation into the NLO properties of this compound has not been documented in the scientific literature. Theoretical and experimental data on its hyperpolarizability and other NLO coefficients are not available.

Use as Ligands in Coordination Chemistry and Catalysis: A Field Open for Discovery

The nitrogen atoms within the pyrimidine ring of this compound suggest its potential as a ligand for coordinating with metal ions. Such metal complexes can exhibit interesting catalytic properties. While the catalytic activity of various pyrimidinol compounds and metal-organic frameworks (MOFs) has been a subject of research, nih.govgoogle.com there are no specific studies on the use of this compound as a ligand in coordination chemistry or for catalytic applications. The synthesis and characterization of its metal complexes, as well as their potential catalytic activities, remain an unexplored area of research. For instance, other pyrimidine derivatives have been used to create complexes with copper(II) and silver(I), which have shown antimicrobial potential. rsc.org

Contribution to Advanced Materials (e.g., Polymers, Frameworks): Potential Yet to Be Realized

The development of advanced materials, including functional polymers and metal-organic frameworks (MOFs), relies on the availability of versatile molecular building blocks. nih.govchemrxiv.org While pyrimidine-containing linkers have been used to construct MOFs with applications in gas storage and separation, google.com there is no published research on the incorporation of this compound into either polymer chains or framework structures. The potential of this compound to impart specific properties, such as flame retardancy or tailored electronic characteristics, to such materials has not been investigated.

Role as Chemical Building Blocks for Complex Organic Structures

The structure of this compound, featuring a bromophenyl group and a pyrimidinol core, makes it a potential intermediate in the synthesis of more complex organic molecules. atlantis-press.comresearchgate.net The bromine atom can be a site for various cross-coupling reactions, allowing for the attachment of other functional groups, while the pyrimidinol moiety can undergo further chemical transformations. evitachem.com However, specific examples of its use as a building block in the synthesis of complex target molecules are not detailed in the available literature. While related compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) are noted as important intermediates, researchgate.net the synthetic utility of this compound is not as well-documented.

Conclusion and Future Research Directions

Summary of Key Chemical and Methodological Advances

While dedicated research on 6-(2-Bromophenyl)pyrimidin-4-ol is nascent, advances in the synthesis of related pyrimidine (B1678525) derivatives provide a clear blueprint for its production and manipulation. The construction of the core 6-arylpyrimidin-4-ol skeleton is typically achieved through well-established condensation reactions. Methodologically, the most significant advance lies in the strategic use of palladium-catalyzed cross-coupling reactions. The presence of the C-Br bond on the phenyl ring is a well-defined reactive site for transformations like the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. mdpi.com Research on analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has demonstrated that such couplings can be optimized to achieve good yields, particularly with electron-rich boronic acids. mdpi.com This establishes a foundational methodology for derivatizing the bromophenyl moiety while preserving the pyrimidinol core, setting the stage for the synthesis of complex, multi-functionalized molecules.

Identification of Unexplored Chemical Transformations and Reactivity

The true synthetic potential of this compound lies in the selective and sequential reactivity of its distinct functional groups. Numerous modern catalytic reactions remain unexplored for this specific substrate. The pyrimidin-4-ol moiety exists in keto-enol tautomeric forms, offering multiple reaction pathways. Future work should focus on exploiting this duality.

Unexplored Reactions at the Bromophenyl Site:

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (anilines, alkylamines) to form novel amine derivatives, which are common pharmacophores.

Sonogashira Coupling: Reaction with terminal alkynes to create extended π-conjugated systems, a key feature for materials science applications like organic electronics. researchgate.net

Cyanation: Conversion of the bromide to a nitrile group, which is a versatile precursor for amines, carboxylic acids, and tetrazoles.

Heck Coupling: Reaction with alkenes to introduce vinyl groups, further expanding the synthetic utility.

Unexplored Reactions at the Pyrimidinol Core:

O-Alkylation/Arylation: Selective reaction at the oxygen of the enol tautomer to produce pyrimidinyl ethers.

N-Alkylation/Arylation: Functionalization at the ring nitrogens of the keto tautomer.

Conversion to Pyrimidinyl Halide: Treatment with reagents like phosphorus oxychloride (POCl₃), as demonstrated on similar pyrimidine-4,6-diols researchgate.net, would convert the hydroxyl group into a chloride. This 6-(2-bromophenyl)-4-chloropyrimidine would be a powerful intermediate, enabling subsequent nucleophilic aromatic substitution reactions at the C4 position.

The table below outlines potential avenues for chemical exploration.

Functional GroupUnexplored ReactionReagents/Catalyst (Example)Potential Product Class
2-BromophenylBuchwald-Hartwig AminationPd Catalyst, Ligand, Base, AmineAryl Amines
2-BromophenylSonogashira CouplingPd/Cu Catalyst, Base, AlkyneAryl Alkynes
2-BromophenylStille CouplingPd Catalyst, OrganostannaneBiaryls, Vinyl Arenes
Pyrimidin-4-olO-AlkylationBase (e.g., NaH), Alkyl HalidePyrimidinyl Ethers
Pyrimidin-4-olConversion to ChloridePhosphorus Oxychloride (POCl₃)4-Chloropyrimidines
4-Chloropyrimidine (B154816)Nucleophilic SubstitutionAmines, Alcohols, Thiols4-Substituted Pyrimidines

Projections for Novel Applications in Materials Science and Chemical Synthesis

The unique bifunctionality of this compound makes it a prime candidate for development in both materials science and as a scaffold in drug discovery.

Materials Science: Pyrimidine derivatives are increasingly recognized for their applications in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent sensors. researchgate.netresearchgate.netmdpi.com By utilizing sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki), the this compound core can be elaborated into extended, rigid, π-conjugated structures. These molecules, featuring donor-acceptor characteristics imparted by the nitrogenous pyrimidine ring and various substituents, could exhibit valuable photophysical properties. tandfonline.com The ortho-linkage between the rings may induce specific torsional angles, influencing the electronic properties and potentially leading to materials with high quantum yields or unique emissive characteristics.

Chemical Synthesis and Medicinal Chemistry: The pyrimidine ring is a privileged structure found in numerous FDA-approved drugs. nih.gov The subject compound is an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The ability to functionalize two different sites on the molecule allows for the generation of a wide array of analogues with distinct three-dimensional shapes and chemical properties. This scaffold could be particularly relevant for developing kinase inhibitors, a class of drugs where pyrimidine derivatives have shown significant promise. rsc.org The synthesis of novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has already yielded promising antitrypanosomal agents, highlighting the potential of this molecular architecture in targeting infectious diseases. nih.gov

Outlook for Advanced Computational and Experimental Integration

The future development of this compound chemistry will be significantly enhanced by a synergistic approach combining computational modeling and experimental validation.

Predictive Reactivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the activation energies for various transformations. jchemrev.comjchemrev.com This can help rationalize the regioselectivity of reactions (e.g., predicting conditions for selective N- vs. O-alkylation of the pyrimidinol) and optimize catalyst systems for cross-coupling at the C-Br bond. mdpi.com

Designing Functional Materials: Computational tools are invaluable for predicting the electronic and photophysical properties of novel derivatives before their synthesis. tandfonline.com Time-dependent DFT (TD-DFT) can estimate absorption and emission wavelengths, while calculations of frontier molecular orbitals (HOMO-LUMO) can guide the design of molecules with desired band gaps for OLED or photovoltaic applications. jchemrev.com

Virtual Screening and Drug Design: In medicinal chemistry, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with high affinity for specific biological targets, such as enzyme active sites. rsc.orgnih.gov This computational pre-screening saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of biological activity. rsc.org By integrating these computational predictions with targeted synthesis and experimental testing, the discovery and optimization of new functional materials and therapeutic agents based on the this compound scaffold can be greatly accelerated.

Q & A

Basic: What are the common synthetic routes for 6-(2-Bromophenyl)pyrimidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromophenyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, as seen in analogous pyrimidine syntheses . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures improves yield .

Basic: Which analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Using SHELX software for refinement, particularly effective for resolving bromine’s heavy-atom effects .
  • Spectroscopy : FT-IR for hydroxyl and C-Br stretching (650–800 cm⁻¹); 1^1H/13^13C NMR for aromatic proton splitting patterns and pyrimidine ring confirmation. Comparative studies with DFT calculations (e.g., Gaussian09) validate spectral assignments .

Advanced: How does the 2-bromophenyl substituent influence the electronic properties and reactivity of the pyrimidin-4-ol core?

Methodological Answer:
The electron-withdrawing bromine atom increases ring electrophilicity, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions. Quantum chemical calculations (e.g., HOMO-LUMO analysis) reveal reduced electron density on the pyrimidine ring, which can be correlated with reactivity in cross-coupling reactions . Substituent effects are further quantified using Hammett constants to predict regioselectivity in derivatization.

Advanced: What strategies are recommended for designing bioactivity assays targeting kinase inhibition with this compound derivatives?

Methodological Answer:
Use structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets. In vitro assays (e.g., fluorescence-based kinase activity assays) validate inhibitory potency. Reference compounds like imatinib can serve as controls. Metabolite stability is assessed via liver microsome assays to prioritize derivatives .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:
Employ triangulation:

  • Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals.
  • Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities. Contradictions in yields may arise from unoptimized purification; compare column chromatography (silica vs. reverse-phase) outcomes .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Waste containing brominated organics must be segregated and treated via halogen-specific disposal (e.g., sodium bicarbonate neutralization before incineration) .

Advanced: How does steric hindrance from the 2-bromophenyl group affect regioselectivity in nucleophilic substitution reactions?

Methodological Answer:
The bulky bromophenyl group at the 6-position directs nucleophiles (e.g., amines, thiols) to the less hindered 2-position of the pyrimidine ring. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMSO vs. THF) can quantify steric effects. Computational simulations (MD or DFT) model transition states to predict regiochemical outcomes .

Advanced: What computational methods are effective for modeling the tautomeric equilibria of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates relative stabilities of keto-enol tautomers. Solvent effects (e.g., PCM model for ethanol) refine predictions. Experimental validation via 1^1H NMR in deuterated DMSO tracks proton exchange rates, correlating with computed energy barriers .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) for baseline separation of polar byproducts.
  • Recrystallization : Ethanol/water (7:3 v/v) maximizes crystal purity. For halogenated impurities, activated charcoal treatment pre-recrystallization improves color .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:
Bromine’s high electron density causes crystal twinning or poor diffraction. Strategies include:

  • Slow evaporation from low-polarity solvents (e.g., chloroform) to enhance crystal growth.
  • Co-crystallization with crown ethers to stabilize lattice structures.
  • SHELXL refinement with TWIN commands to resolve twinned datasets. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion signals .

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6-(2-Bromophenyl)pyrimidin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.